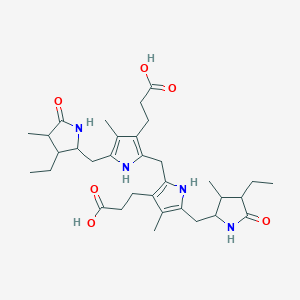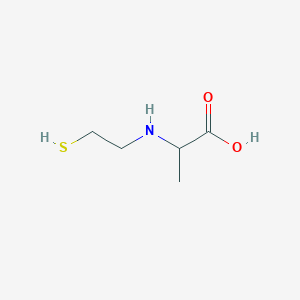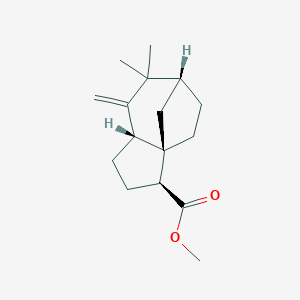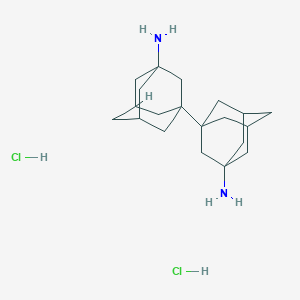![molecular formula C9H10N2O6 B103309 (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione CAS No. 15425-10-2](/img/structure/B103309.png)
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione is a complex organic compound that features multiple functional groups, including hydroxyl, epoxy, and pyrimido-oxazocine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione typically involves multiple steps, including the formation of the pyrimido-oxazocine core, introduction of hydroxyl groups, and epoxidation. Common synthetic routes may include:
Formation of the Pyrimido-Oxazocine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or heterocyclic compounds.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can introduce hydroxyl groups at specific positions.
Epoxidation: The epoxy group can be introduced using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The epoxy group can be reduced to diols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxy or hydroxyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diols
Substitution: Amino or thio derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound may influence cellular pathways by interacting with key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione: shares similarities with other pyrimido-oxazocine derivatives and epoxy compounds.
Pyrimido-oxazocine Derivatives: These compounds have similar core structures but may differ in functional groups and substitutions.
Epoxy Compounds: Compounds with epoxy groups that undergo similar chemical reactions.
Uniqueness
The uniqueness of (1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[82102,7]tridec-6-ene-3,5-dione lies in its combination of functional groups and structural complexity
Eigenschaften
CAS-Nummer |
15425-10-2 |
|---|---|
Molekularformel |
C9H10N2O6 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione |
InChI |
InChI=1S/C9H10N2O6/c12-4-1-5-11(9(15)10-4)8-7(14)6(13)3(17-8)2-16-5/h1,3,6-8,13-14H,2H2,(H,10,12,15)/t3-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
SJHFNVGVSNXHJS-YXZULKJRSA-N |
SMILES |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC(=O)NC3=O)O1)O)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C(=CC(=O)NC3=O)O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)





![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)



